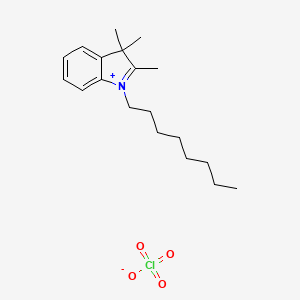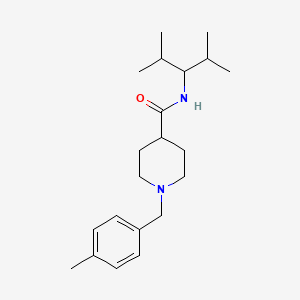
N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. A-836,339 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and addiction.
作用机制
N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By binding to the CB1 receptor, N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide blocks the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of various physiological processes, including appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce food intake and body weight in animal studies, suggesting that it may be useful in the treatment of obesity. Additionally, N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide.
实验室实验的优点和局限性
One advantage of using N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the body. Additionally, N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a long half-life in the body, which may make it useful for long-term studies. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in the treatment of obesity and addiction. Further studies are needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration protocols for these applications. Additionally, there is interest in developing more selective CB1 receptor antagonists that may have fewer side effects and greater therapeutic potential than N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. Finally, there is interest in studying the potential role of the CB1 receptor in other physiological processes, such as inflammation and immune function, and in developing novel compounds that target this receptor for these applications.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 4-methylbenzyl chloride with 1-(2-methylpropyl)piperidine to form N-(4-methylbenzyl)-1-(2-methylpropyl)piperidine. This compound is then reacted with 4-piperidone to form N-(4-methylbenzyl)-1-(2-methylpropyl)-4-piperidone, which is subsequently reacted with isopropylmagnesium chloride to form N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and addiction. In animal studies, N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. Additionally, N-(1-isopropyl-2-methylpropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-15(2)20(16(3)4)22-21(24)19-10-12-23(13-11-19)14-18-8-6-17(5)7-9-18/h6-9,15-16,19-20H,10-14H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYLIQPQZJZARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)
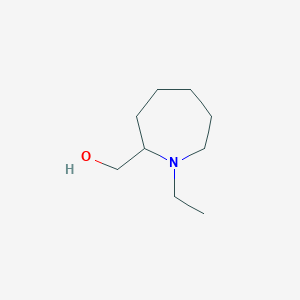
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
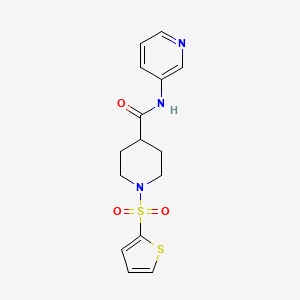
![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)
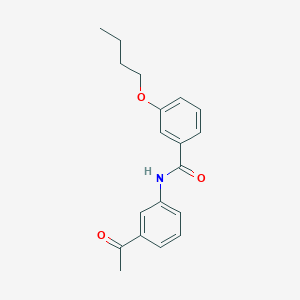
![4-methyl-N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5223020.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)
